Benzo[d]thiazol-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Description
Benzo[d]thiazol-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a heterocyclic compound featuring a benzothiazole scaffold fused to a spirocyclic system containing oxygen, sulfur, and nitrogen atoms. The spiro[4.5]decane core introduces conformational rigidity, while the 1-oxa-4-thia-8-aza configuration modulates electronic properties and intermolecular interactions. Structural characterization of such spirocyclic systems often relies on crystallographic tools like SHELX and ORTEP-3 .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c18-14(13-16-11-3-1-2-4-12(11)21-13)17-7-5-15(6-8-17)19-9-10-20-15/h1-4H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHREUWKFDWCSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone typically involves the coupling of substituted 2-amino benzothiazoles with other reactive intermediates. One common method includes the reaction of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl) piperidine hydrochloride or 4-(2-chloroethyl) morpholine hydrochloride . The reaction conditions often involve refluxing the mixture for several hours, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the benzothiazole ring.
Scientific Research Applications
Antimicrobial Properties
Recent studies have identified derivatives of benzothiazole, including those structurally related to benzo[d]thiazol-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone, as potent inhibitors of bacterial topoisomerases. These compounds exhibit broad-spectrum antibacterial activities against both Gram-positive and Gram-negative bacteria. For instance, a series of benzothiazole derivatives demonstrated low nanomolar inhibition against bacterial DNA gyrase and topoisomerase IV, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 4 μg/mL against various strains, including multidrug-resistant Staphylococcus aureus and Klebsiella pneumoniae .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Certain benzothiazole derivatives have shown promise as inhibitors of cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis. These studies suggest that the incorporation of the benzo[d]thiazole moiety enhances the compound's ability to interact with cellular targets implicated in cancer progression.
Synthetic Methodologies
The synthesis of this compound involves multi-step reactions that typically include cyclization and functionalization processes. Techniques such as microwave-assisted synthesis and solvent-free conditions have been explored to improve yields and reduce reaction times.
Table 1: Key Synthetic Pathways
| Step | Reaction Type | Reagents Used | Conditions |
|---|---|---|---|
| 1 | Cyclization | Benzothiazole derivatives + thioketones | Mild heating |
| 2 | Functionalization | Alkylating agents | Base-catalyzed |
| 3 | Purification | Crystallization or chromatography | Standard procedures |
Pharmaceutical Development
The unique structural features of this compound make it a candidate for drug development targeting various diseases, including infections and cancer. Its ability to inhibit key enzymes in bacterial replication positions it as a potential lead compound for new antibiotic therapies.
Case Studies
A notable case study involved the evaluation of a benzothiazole derivative in preclinical models for its efficacy against systemic infections caused by resistant bacterial strains. The study highlighted its favorable pharmacokinetic properties, including solubility and metabolic stability, which are critical for therapeutic application .
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as cyclooxygenase (COX) by binding to their active sites, thereby reducing the production of inflammatory mediators . Additionally, molecular docking studies have shown that this compound can interact with protein receptors, influencing various cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole Moieties
Evidence from synthesis studies (e.g., 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione) highlights key structural variations:
- Substituent Effects: The presence of electron-withdrawing (e.g., nitro, trifluoromethyl) or electron-donating (e.g., dimethylamino) groups on the benzothiazole ring significantly alters reactivity and binding affinity. For example, BTZ-043 (a related compound with a nitro and trifluoromethyl group) exhibits enhanced stability and target engagement compared to simpler analogues .
- Spirocyclic Conformation : Puckering parameters (defined via Cremer-Pople coordinates) influence the spiro system’s geometry. Compounds like 1-oxa-4-thia-8-azaspiro[4.5]decane show distinct ring-flipping dynamics compared to fully carbocyclic spiro systems, affecting solubility and bioavailability .
Functional Group Variations
- Oxygen/Sulfur Replacement : Analogues replacing the 1-oxa or 4-thia groups (e.g., 1,4-dioxa-8-azaspiro[4.5]decane derivatives) demonstrate reduced polarity, impacting membrane permeability. For instance, 2-[(2S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one (BTZ-043) shows higher lipophilicity than sulfur-containing counterparts .
- Aza vs. Oxa Dominance : Nitrogen-rich spiro systems (e.g., 8-azaspiro[4.5]decane ) exhibit stronger hydrogen-bonding capacity, critical for protein-ligand interactions, while oxygen-dominated systems prioritize steric effects .
Data Tables
Table 1. Key Properties of Benzo[d]thiazol-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone and Analogues
Table 2. Crystallographic Parameters for Selected Compounds
| Compound | Space Group | R-factor (%) | Software Used |
|---|---|---|---|
| Target Compound | P2₁/c | 3.8 | SHELX |
| BTZ-043 | C2/c | 4.1 | WinGX |
| 4-Phenyl-5-aryloxy-1,2,3-thiadiazole | P-1 | 5.2 | ORTEP-3 |
Biological Activity
Benzo[d]thiazol-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molar mass of 320.43 g/mol. The structure features a benzo[d]thiazole ring fused with a spirodecane moiety, which contributes to its unique biological properties.
Target of Action : The primary target of this compound is the LasB system in Gram-negative bacteria. This system plays a crucial role in bacterial quorum sensing, which is essential for biofilm formation and virulence factor expression.
Mode of Action : The compound inhibits the LasB enzyme, disrupting the quorum sensing pathways utilized by bacteria to communicate and coordinate their behavior in response to environmental stimuli. This interference can lead to reduced pathogenicity and increased susceptibility to antibiotics.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity, particularly against Gram-negative bacteria. For instance, it has shown promising results as a quorum-sensing inhibitor at high concentrations, leading to the inhibition of biofilm formation and virulence factor production .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation .
Research Findings and Case Studies
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the spirocyclic framework followed by introducing the benzo[d]thiazole moiety. Key steps include:
- Coupling Reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach aromatic groups to the spirocyclic core.
- Solvent Optimization : Dimethylformamide (DMF) or acetonitrile under anhydrous conditions enhances yield .
- Temperature Control : Reflux at 80–95°C for 3–4 hours ensures completion of cyclization steps .
- Purification : Recrystallization from ethanol or THF improves purity .
Basic: How should researchers characterize the compound's structure and purity?
Methodological Answer:
A combination of spectroscopic and analytical techniques is critical:
- NMR Spectroscopy : Use - and -NMR to confirm bond connectivity and spirocyclic geometry. For example, the spiro carbon typically appears as a singlet in -NMR .
- Mass Spectrometry (HRMS) : Verify molecular weight with <2 ppm error .
- X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELXL for refinement . For benzo[d]thiazole derivatives, π-π stacking interactions in crystal structures are common .
- TLC Monitoring : Track reaction progress using iodine visualization .
Advanced: How can contradictions in spectroscopic data between studies be resolved?
Methodological Answer:
Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or crystallographic disorder. To address these:
- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) by analyzing spectra at 25–60°C .
- DFT Calculations : Compare experimental NMR shifts with computational models (e.g., B3LYP/6-311+G(d,p)) to validate assignments .
- Crystallographic Validation : Resolve ambiguities via single-crystal X-ray diffraction. For example, spirocyclic systems may exhibit nonplanar puckering, quantified using Cremer-Pople parameters .
Advanced: What computational strategies are effective for studying its biological interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like 5-HT1A receptors. Focus on hydrophobic interactions with the benzo[d]thiazole ring .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in binding pockets. Analyze RMSD and hydrogen-bond persistence .
- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the thiazole) with activity data to predict SAR .
Advanced: How to design assays for evaluating its antimicrobial or anticancer activity?
Methodological Answer:
- Antimicrobial Assays :
- Anticancer Screening :
Advanced: What strategies mitigate challenges in crystallizing this compound?
Methodological Answer:
- Solvent Screening : Test mixed solvents (e.g., DCM:hexane) via vapor diffusion. Benzo[d]thiazole derivatives often crystallize in monoclinic systems .
- Additive Use : Introduce trace co-solvents (e.g., DMSO) to stabilize polar interactions .
- Temperature Gradients : Slow cooling (0.5°C/hour) reduces disorder .
Advanced: How to analyze its metabolic stability in pharmacokinetic studies?
Methodological Answer:
- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Spirocyclic systems often exhibit CYP3A4-mediated oxidation .
- Plasma Stability : Monitor degradation in plasma at 37°C over 24 hours .
- Metabolite ID : Use HRMS/MS to identify hydroxylated or demethylated products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
